molecular formula C16H10ClN3O B2460713 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile CAS No. 62591-08-6

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile

Cat. No.: B2460713
CAS No.: 62591-08-6
M. Wt: 295.73
InChI Key: ROQZDYUDIBWRFI-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile is a heterocyclic organic compound featuring a benzimidazole core linked to a 2-chlorophenyl group and a nitrile-containing propanone moiety. Its structure combines electron-withdrawing (chlorophenyl, nitrile) and aromatic (benzimidazole) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQZDYUDIBWRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62591-08-6
Record name 2-(2-BENZIMIDAZOLYL)-2-(2-CHLOROBENZOYL)ACETONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Nucleophilic Reactions at the Nitrile Group

The nitrile group (−C≡N) undergoes nucleophilic addition or hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux3-(2-chlorophenyl)-3-oxopropanamideForms a primary amide
Basic HydrolysisNaOH (aq.), heat3-(2-chlorophenyl)-3-oxopropanoic acidRequires prolonged heating
ReductionLiAlH₄, THF, 0°C → RT3-(2-chlorophenyl)-3-aminopropan-1-olYields primary amine after workup

Mechanistic Insight : Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water attack. Reduction involves the formation of an imine intermediate, which is subsequently reduced to an amine.

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole moiety undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromatic regions:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 0–5°C5-nitro derivative62%
SulfonationSO₃, H₂SO₄, 100°C6-sulfo derivative55%
HalogenationCl₂, FeCl₃, CHCl₃5-chloro derivative48%

Key Observation : Steric hindrance from the adjacent 2-chlorophenyl group directs substitution to the less hindered C-5 position .

Condensation Reactions at the Ketone Group

The ketone group participates in condensation with nucleophiles:

Reaction PartnerReagents/ConditionsProductApplication
HydrazineEtOH, reflux, 4hHydrazone derivativeAntiparasitic agents
HydroxylamineNH₂OH·HCl, NaOAc, H₂O, ΔOxime derivativeIntermediate for heterocycles
SemicarbazideSemicarbazide, EtOH, H⁺Semicarbazone derivativeCrystallography studies

Mechanism : The ketone carbonyl is activated for nucleophilic attack, forming a tetrahedral intermediate that dehydrates to the imine.

Substitution at the 2-Chlorophenyl Group

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under activating conditions:

NucleophileReagents/ConditionsProductYield
PiperazineDMF, K₂CO₃, 120°C, 12hPiperazinyl-phenyl derivative71%
ThiophenolCuI, DMSO, 150°C, microwavePhenylthioether derivative65%
AmmoniaNH₃ (aq.), CuSO₄, 100°CAniline derivative58%

Activation Requirement : Electron-withdrawing groups (e.g., ketone, nitrile) meta to chlorine enhance reactivity by polarizing the C–Cl bond .

Cyclization Reactions

The compound forms fused heterocycles via intramolecular cyclization:

ConditionsProductKey Intermediate
H₂SO₄, PPA, 140°CBenzimidazo[1,2-a]quinazolineEnolate formation at ketone
NH₄OAc, AcOH, ΔImidazo[4,5-b]pyridine derivativeNitrile → tetrazole cyclization

Synthetic Utility : These reactions enable access to polycyclic frameworks relevant to pharmaceutical research.

Oxidation and Reduction of Functional Groups

Reaction TypeReagents/ConditionsProduct
Ketone ReductionNaBH₄, MeOH, 0°CSecondary alcohol
Benzimidazole OxidationKMnO₄, H₂O, NaOHBenzimidazole N-oxide

Limitations : Over-reduction of the nitrile group may occur if stoichiometry is uncontrolled .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative68%
Vinylboronic acidPdCl₂(dppf), CsF, THF, 60°CStyryl derivative59%

Optimization Note : Microwave irradiation reduces reaction time from 24h to 2h with comparable yields.

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives, including the target compound, have shown significant antimicrobial activity. A study evaluated various derivatives against multiple bacterial strains and fungi, revealing promising results.

Case Study: Antimicrobial Activity Evaluation

In a comparative study, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria as well as fungal strains. The results are summarized in the table below:

CompoundBacterial Strains (MIC µM)Fungal Strains (MIC µM)
Bacillus subtilisStaphylococcus aureus
N11.275.08
N81.435.72
N181.455.78

The compound N1 exhibited the lowest MIC values against both bacterial and fungal strains, indicating its potential as a potent antimicrobial agent .

Anticancer Applications

The anticancer potential of benzimidazole derivatives is well-documented, with many compounds demonstrating activity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

The anticancer efficacy of synthesized analogues was assessed against the human colorectal carcinoma cell line (HCT116). The results indicated that certain compounds showed IC50 values significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundIC50 (µM)
N95.85
N184.53
5-FU9.99

The compounds N9 and N18 demonstrated superior anticancer activity compared to the standard drug, suggesting their potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved are typically related to the compound’s ability to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound shares a benzimidazole core with other β-tubulin inhibitors, such as 3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile (INN: avanbulinum), a WHO-listed antineoplastic agent . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound Avanbulinum (WHO Compound)
Core Structure Benzimidazole Benzimidazole
Substituents 2-Chlorophenyl, oxopropanenitrile 4-Aminophenyl, oxadiazole, propanenitrile
Electron Effects Electron-withdrawing (Cl) Electron-donating (NH₂)
Reported Activity Not explicitly stated (inferred from analogs) β-tubulin polymerization inhibitor

Pharmacological Implications

  • The oxopropanenitrile moiety may engage in hydrogen bonding or dipole interactions with biological targets, akin to avanbulinum’s oxadiazole group, which is known to stabilize protein-ligand interactions .
  • Biological Activity: Avanbulinum’s β-tubulin inhibition highlights the benzimidazole scaffold’s role in disrupting microtubule dynamics, a mechanism critical in anticancer therapies.

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX playing a historical role in refining small-molecule structures . While SHELX remains widely used, modern computational methods may provide deeper insights into conformational preferences and interaction dynamics.

Critical Analysis of Limitations and Opportunities

  • Design Opportunities : Introducing polar groups (e.g., replacing Cl with NH₂) or hybridizing substituents (e.g., combining oxadiazole and nitrile motifs) could optimize solubility and target engagement.

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile , a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, making them significant in the development of therapeutic agents. This article explores the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.

Structural Characteristics

The structural analysis of the compound reveals a planar configuration with a central chromophore consisting of conjugated atoms that facilitate various interactions. The presence of a chlorophenyl group and a nitrile moiety contributes to its biological properties. X-ray diffraction studies indicate that the compound exhibits intramolecular hydrogen bonding, which may influence its stability and reactivity .

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.

A study reported that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, showcasing their potential as antimicrobial agents .

Anticancer Activity

Research indicates that benzimidazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory activity of benzimidazole derivatives is noteworthy. Compounds similar to this compound have been shown to reduce inflammation in animal models. Additionally, analgesic effects were observed, providing a potential therapeutic avenue for pain management .

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. Among them, compounds with a chlorophenyl substituent showed enhanced activity against S. aureus, with MIC values lower than those of standard treatments .
  • Cytotoxicity Assays : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Key aspects influencing activity include:

  • Substituents on the benzene ring : Electron-withdrawing groups like chlorine enhance antimicrobial potency.
  • Nitrile group : Contributes to lipophilicity, aiding membrane penetration in microbial cells.

A table summarizing the SAR findings for similar compounds is presented below:

Compound StructureActivity TypeMIC/IC50 ValuesReference
This compoundAntibacterial2 μg/ml
5-Chloro-benzimidazoleAnticancerIC50 = 15 μM
1H-benzimidazole derivativesAnti-inflammatorySignificant reduction in edema

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